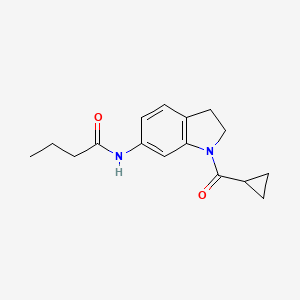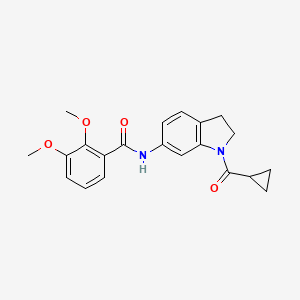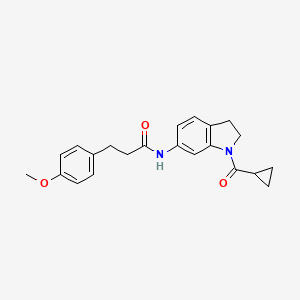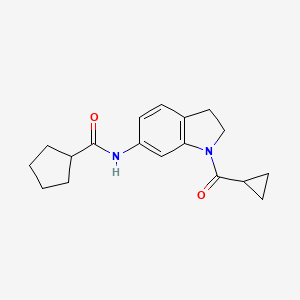
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide (CIPT-2) is a synthetic compound that has been used in a variety of scientific research applications. CIPT-2 is a small molecule that has been found to have a number of interesting biochemical and physiological effects, and is being used to study a variety of biological processes.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide has a variety of scientific research applications, including in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide has also been used to study the effects of oxidative stress and inflammation, as well as to study the effects of drugs on the central nervous system. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide has been used to study the role of protein kinase C (PKC) in cellular signaling pathways.
Wirkmechanismus
The exact mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide is not yet fully understood. However, it is believed that N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide works by binding to the protein kinase C (PKC) enzyme, which is involved in a number of cellular signaling pathways. By binding to PKC, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide is thought to modulate the activity of this enzyme and thus alter the activity of the pathways in which it is involved.
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide has been found to have a number of biochemical and physiological effects. In particular, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide has been found to reduce inflammation and oxidative stress, as well as to protect neurons from damage. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide has been found to reduce the activity of PKC, which is involved in a number of cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide in lab experiments is that it is a relatively small molecule, which makes it easier to manipulate and study. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide is relatively stable and can be stored for long periods of time. However, one of the main limitations of using N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide in lab experiments is that it is not easily soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide. For example, further research could be done to understand the exact mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide and how it modulates the activity of PKC. Additionally, further research could be done to understand the effects of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide on other cellular pathways and its potential therapeutic applications. Additionally, further research could be done to understand the effects of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide on other proteins and enzymes, as well as its potential uses in drug discovery. Finally, research could be done to understand the effects of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide on other diseases and conditions, such as cancer, diabetes, and cardiovascular disease.
Synthesemethoden
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide was first synthesized by a group of researchers at the University of Colorado in 2009. The synthesis method of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide involves the reaction of 5-amino-1H-indole-3-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base, such as sodium carbonate. The reaction of the two compounds produces the desired product, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17(11-15-2-1-9-23-15)19-14-6-5-12-7-8-20(16(12)10-14)18(22)13-3-4-13/h1-2,5-6,9-10,13H,3-4,7-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVMLTNXAHEBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide](/img/structure/B6536163.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)








